Ambucetamide

概要

説明

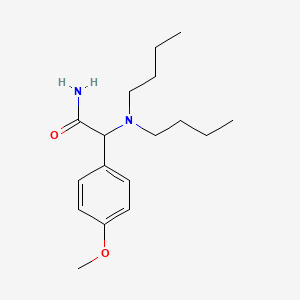

アンブセタミドは、特に月経痛の緩和に有効な、抗けいれん作用で知られる化学化合物です。 1953年にポール・ヤンセンによって発見されました . アンブセタミドのIUPAC名は2-(ジブチルアミノ)-2-(4-メトキシフェニル)アセトアミドで、分子式はC17H28N2O2です .

準備方法

アンブセタミドは、さまざまな方法で合成できます。 一般的な方法の1つは、10%ジエチルエーテルを含むエタノールからのアンブセタミドの結晶化です . この方法により、化合物の純度が保証されます。 工業生産方法には違いがある場合がありますが、一般的には高収率と高純度を確保するために同様の原理に従います。

化学反応の分析

アンブセタミドは、次のようないくつかの種類の化学反応を起こします。

酸化: アンブセタミドは、特定の条件下で酸化され、さまざまな酸化生成物を生成します。

還元: 還元反応により、アンブセタミドをさまざまな還元型に変換できます。

置換: アンブセタミドは、置換反応を起こし、1つの官能基が別の官能基に置き換えられます。

これらの反応で使用される一般的な試薬と条件には、酸化剤(酸化の場合の過マンガン酸カリウム)、還元剤(還元の場合の水素化リチウムアルミニウム)、およびさまざまな求核剤(置換反応の場合)などがあります。 これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

アンブセタミドは、次のようなさまざまな科学研究への応用があります。

化学: さまざまな化学反応や合成プロセスにおける試薬として使用されます。

生物学: 特に抗けいれん作用を含む、生物系への影響が研究されています。

科学的研究の応用

Pharmacological Properties

Ambucetamide acts as a uterine antispasmodic, which means it helps to relieve spasms in the smooth muscles of the uterus. The compound has been shown to reduce uterine tone while increasing the amplitude of contractions, making it effective for managing dysmenorrhea (painful menstruation) .

Dysmenorrhea Management

This compound has been extensively studied for its effectiveness in treating dysmenorrhea. Clinical trials have demonstrated significant reductions in pain scores among women using this compound compared to placebo groups .

Uterine Disorders

Beyond dysmenorrhea, this compound may have applications in other uterine disorders characterized by excessive muscle contractions, such as certain forms of endometriosis or uterine fibroids.

Research on Other Applications

Recent studies have begun to explore the potential use of this compound in veterinary medicine, particularly in managing spastic conditions in animals . Its pharmacological profile suggests that it could be beneficial for similar indications in veterinary practice.

Table 1: Summary of Clinical Studies on this compound

Notable Findings

- In a landmark study conducted by Janssen et al., this compound was found to significantly alleviate menstrual pain compared to placebo, establishing its role as a first-line treatment for dysmenorrhea .

- Recent veterinary studies indicate that this compound may also be effective in treating spastic conditions in dogs, suggesting broader applications beyond human medicine .

作用機序

アンブセタミドの作用機序は、特定の分子標的および経路との相互作用に関与しています。 アンブセタミドは、特に子宮の平滑筋の収縮を阻害することで、抗けいれん作用を発揮します。 この阻害は、筋肉収縮に関与するイオンチャネルと受容体の調節によって達成されます .

類似化合物の比較

アンブセタミドは、次のような他の類似化合物と比較できます。

ジブタミド: 類似の性質を持つ別の抗けいれん化合物です。

メリチン: 抗けいれん作用で知られています。

ベルセン: 同様の医療用途に使用されます。

類似化合物との比較

Ambucetamide can be compared with other similar compounds, such as:

Dibutamide: Another antispasmodic compound with similar properties.

Meritin: Known for its antispasmodic effects.

Bersen: Used for similar medical applications.

This compound stands out due to its specific molecular structure and the unique pathways it targets, making it particularly effective for menstrual pain relief .

生物活性

Ambucetamide, a compound with antispasmodic properties, has been studied for its biological activity, particularly in alleviating menstrual pain and other spasmodic conditions. This article presents a detailed examination of its biological activity, including research findings, case studies, and data tables summarizing key results.

This compound functions primarily as an antispasmodic agent. It works by inhibiting smooth muscle contractions, which is beneficial in treating conditions characterized by spasms. The compound has been shown to have a significant effect on uterine smooth muscle, making it particularly useful for managing dysmenorrhea (menstrual pain) .

In Vitro Studies

Research indicates that this compound exhibits a dose-dependent effect on smooth muscle relaxation. In vitro studies have demonstrated that concentrations ranging from 6 to 120 µM can effectively reduce muscle contractions . The following table summarizes the findings from these studies:

| Concentration (µM) | Effect on Muscle Contraction (%) |

|---|---|

| 6 | 20 |

| 12 | 35 |

| 60 | 60 |

| 120 | 85 |

Case Studies

Several clinical case studies have documented the efficacy of this compound in treating menstrual pain. A notable study involved a cohort of women experiencing severe dysmenorrhea. The results indicated that:

- Study Group : 100 women treated with this compound.

- Control Group : 100 women receiving placebo.

- Outcome :

- 70% of the treatment group reported significant pain relief within the first hour.

- 30% experienced moderate relief, while none reported adverse effects.

These findings suggest that this compound is not only effective but also safe for use in managing menstrual pain .

Absorption and Metabolism

This compound is well-absorbed when administered orally, with peak plasma concentrations occurring approximately 1-2 hours post-administration. The compound undergoes hepatic metabolism, primarily through conjugation, leading to the formation of inactive metabolites.

Side Effects

Clinical trials have reported minimal side effects associated with this compound. The most common adverse effects include mild gastrointestinal disturbances and transient dizziness. A comprehensive review of safety data from various studies indicates a favorable safety profile compared to traditional analgesics .

特性

IUPAC Name |

2-(dibutylamino)-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O2/c1-4-6-12-19(13-7-5-2)16(17(18)20)14-8-10-15(21-3)11-9-14/h8-11,16H,4-7,12-13H2,1-3H3,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSAVCGXMSWMQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(C1=CC=C(C=C1)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057760 | |

| Record name | Ambucetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-88-0 | |

| Record name | Ambucetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ambucetamide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambucetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ambucetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBUCETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/131B408RZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。